Lycoperoside F -

Lycoperoside F

Catalog Number: EVT-1589939
CAS Number:
Molecular Formula: C58H95NO29
Molecular Weight: 1270.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lycoperoside F is a natural product found in Solanum lycopersicum with data available.
Overview

Lycoperoside F is a steroidal glycoalkaloid primarily found in tomatoes (Solanum lycopersicum). It belongs to a larger class of compounds known for their bioactive properties, including potential health benefits. Lycoperoside F is structurally related to other glycoalkaloids and plays a significant role in the plant's defense mechanisms against pests and pathogens.

Source

Lycoperoside F is predominantly sourced from the fruit and seeds of tomatoes. This compound is part of a complex metabolic pathway that includes various steroidal alkaloids, which are synthesized in response to environmental stresses. The concentration of lycoperoside F can vary significantly among different tomato varieties and developmental stages of the fruit .

Classification

Lycoperoside F is classified under steroidal glycoalkaloids, a subgroup of glycoalkaloids characterized by their steroid backbone and sugar moieties. These compounds are known for their bitter taste and potential toxicity at high concentrations, but they also exhibit various pharmacological activities, including anti-inflammatory and antioxidant effects .

Synthesis Analysis

Methods

The biosynthesis of lycoperoside F involves several enzymatic reactions starting from cholesterol or other sterols. The process includes hydroxylation and glycosylation steps, which are catalyzed by specific enzymes such as glycosyltransferases. The synthesis can be influenced by genetic factors and environmental conditions, leading to variations in metabolite profiles among different tomato cultivars .

Technical Details

Recent studies have employed advanced techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to analyze the biosynthetic pathways of steroidal alkaloids, including lycoperoside F. These methods allow for precise quantification and identification of metabolites in complex biological samples .

Molecular Structure Analysis

Structure

Lycoperoside F has a complex molecular structure characterized by a steroid nucleus linked to one or more sugar units. The specific arrangement of hydroxyl groups and the type of sugar moiety influence its biological activity. The molecular formula for lycoperoside F is typically represented as C27H43NO10, indicating its composition of carbon, hydrogen, nitrogen, and oxygen .

Data

The structural integrity of lycoperoside F can be analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular configuration and functional groups.

Chemical Reactions Analysis

Reactions

Lycoperoside F undergoes various chemical reactions that can modify its structure and influence its biological activity. These reactions include hydrolysis, where the glycosidic bond can be cleaved to release the sugar moiety, potentially altering the compound's bioactivity .

Technical Details

In laboratory settings, synthetic analogs of lycoperoside F can be produced through chemical modification techniques that involve selective functionalization of the steroid backbone or glycosylation reactions to enhance solubility or bioavailability .

Mechanism of Action

Process

The mechanism of action for lycoperoside F involves interaction with cellular receptors or enzymes that mediate physiological responses. For instance, it may modulate signaling pathways related to inflammation or oxidative stress through antioxidant activity. This compound has been shown to influence gene expression related to skin hydration and barrier function in cellular models .

Data

Studies indicate that lycoperoside F may enhance ceramide synthesis in skin cells, contributing to improved epidermal hydration and barrier integrity. This effect is mediated through upregulation of specific enzymes involved in lipid metabolism .

Physical and Chemical Properties Analysis

Physical Properties

Lycoperoside F is typically a white or off-white crystalline solid at room temperature. It has a melting point that varies based on purity and crystallization conditions.

Chemical Properties

  • Solubility: Lycoperoside F is soluble in polar solvents such as methanol and ethanol but has limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under prolonged exposure to light or heat.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and concentration in extracts from tomato tissues .

Applications

Scientific Uses

Lycoperoside F has garnered attention for its potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be explored for therapeutic applications in skin care formulations.
  • Agriculture: As a natural pesticide component, it could enhance plant defenses against pathogens.
  • Nutrition: Its presence in tomatoes contributes to the health benefits associated with tomato consumption, including cardiovascular health support.

Research continues into the full range of biological activities exhibited by lycoperoside F, highlighting its importance as a functional food component .

Biosynthetic Pathways and Precursor Dynamics

Cholesterol-Derived Steroidal Backbone Formation

The foundational scaffold of Lycoperoside F originates from cholesterol, a distinctive feature setting Solanum SGAs apart from most plants which utilize sitosterol or stigmasterol as primary sterol precursors [2] [4]. Cholesterol biosynthesis in tomato branches from the brassinosteroid pathway, specifically utilizing provitamin D₃ (7-dehydrocholesterol) as a key intermediate [2]. Genetic and enzymatic studies reveal that the committed step involves the diversion of 7-dehydrocholesterol away from brassinosteroid formation towards cholesterol production. This diversion is mediated by enzymes including Cycloartenol Synthase (CAS) and Δ7-Sterol Reductase (DHCR7), which catalyze ring cyclization and saturation reactions [4] [7].

Subsequent modifications involve sterol side-chain reductases (SSRs), which tailor the cholesterol side-chain into the characteristic 22,26-aminated structure essential for spirosolane-type alkaloids like the aglycone precursor of Lycoperoside F. Notably, comparative metabolic profiling across diverse tomato germplasm (including landraces and wild relatives) shows significant variation in cholesterol and early SGA intermediate pools, correlating with the ultimate abundance of complex SGAs like Lycoperoside F [4]. This suggests tight genetic control over cholesterol flux into the SGA pathway.

Table 1: Key Enzymes in Cholesterol-Derived Steroidal Backbone Formation for Lycoperoside F

EnzymeGene Family/ExampleCatalytic FunctionSubstrate(s)Product(s)
Cycloartenol Synthase (CAS)SQSCyclizes squalene-2,3-epoxide to cycloartenolSqualene-2,3-epoxideCycloartenol
Δ7-Sterol Reductase (DHCR7)DHCR7Reduces Δ7 bond in 7-dehydrocholesterol7-DehydrocholesterolCholesterol
Sterol Side-Chain Reductase (SSR)UnknownModifies cholesterol side-chain for 22,26-aminationCholesterolAlkamine precursors (e.g., tomatidenol)
Sterol Alkaloid AminotransferaseGAMEIntroduces nitrogen at C-26Modified sterol side-chainInitial alkaloid structure

Enzymatic Modifications in Spirosolane-Type Saponin Synthesis

Following cholesterol backbone formation and nitrogen incorporation, the pathway progresses towards spirosolane aglycones. Key enzymatic steps involve hydroxylation, transamination, and ring rearrangements to form the characteristic fused pentacyclic spirosolane structure (e.g., tomatidenol or solasodine derivatives). Cytochrome P450 monooxygenases (CYPs), particularly from the CYP72 and CYP88 subfamilies, are instrumental in these oxidations [3] [8]. For instance, CYP72A enzymes catalyze hydroxylations at specific positions (e.g., C-16, C-22, C-26) critical for subsequent ring closure and nitrogen bridge formation.

Crucially, glycosylation begins relatively early in some spirosolane pathways. The GLYCOALKALOID METABOLISM (GAME) family of glycosyltransferases plays pivotal roles. GAME1, identified as a galactosyltransferase, performs the initial glycosylation at the C-3β hydroxyl group of the aglycone tomatidine, forming γ-tomatine, a direct precursor pathway to compounds like Lycoperoside F [3]. Silencing GAME1 disrupts this step, leading to accumulation of toxic aglycones (tomatidine) and severe developmental defects, highlighting glycosylation's role in detoxification and metabolic flux control [3]. Further enzymatic modifications, including oxidations catalyzed by 2-oxoglutarate-dependent dioxygenases (e.g., GAME31), generate hydroxylated intermediates necessary for later diversification steps seen in Lycoperoside F [8].

Glycosylation Patterns in Lycoperoside F Assembly

Lycoperoside F belongs to the esculeoside/lycoperoside series, characterized by complex, branched glycosylation patterns acquired during fruit ripening. This represents a metabolic shift from the simpler glycosides (like α-tomatine) dominating green tissues. Biosynthesis involves sequential sugar additions by specific UDP-glycosyltransferases (UGTs).

GAME5 and its homologs (like GAME5-like/SlGAME5-like, Solyc10g085240) are central to this process [6] [8]. These enzymes exhibit substrate promiscuity but show specificity for certain sugar donors (UDP-galactose, UDP-glucose, UDP-xylose) and acceptor positions. In vitro functional characterization demonstrates that GAME5-like can catalyze the formation of O-glucosides and O-galactosides [8]. For Lycoperoside F assembly, evidence suggests a stepwise process:

  • Core glycosylation: Initial attachment of a glucose or galactose to the C-3β hydroxyl of the hydroxylated/oxidized aglycone (e.g., a derivative of tomatidenol or hydroxytomatine).
  • Chain elongation: Sequential addition of xylose and further glucose units, likely involving specific GAME enzymes. GAME5 homologs are implicated in adding the terminal sugars forming the characteristic branched lycotetraose moiety (e.g., β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactopyranose) found in esculeosides and lycoperosides.
  • Terminal modifications: Potential acetylation or malonylation of sugar residues, although less characterized in Lycoperoside F specifically.

This intricate glycosylation is ripening-dependent and ethylene-regulated, aligning with the conversion of bitter α-tomatine into non-bitter, complex SGAs like esculeoside A and lycoperosides (F, G, H) in red fruit [4] [6] [8]. Metabolite profiling confirms Lycoperoside F accumulation primarily in ripe fruit tissues [9].

Table 2: Key Enzymatic Modifications in Lycoperoside F Biosynthesis

Modification TypeEnzyme ClassKey Enzyme ExamplesFunction in PathwayImpact on Lycoperoside F Structure
HydroxylationCytochrome P450 (CYP)CYP72A, CYP88Introduces OH groups (e.g., C-23, C-27)Creates sites for glycosylation; alters aglycone reactivity
GlycosylationGlycosyltransferase (GT)GAME1, GAME5, GAME5-likeAdds sugar moieties (Gal, Glc, Xyl) to aglycone and growing glycan chainForms core and branched oligosaccharide (lycotetraose)
AcetylationAcetyltransferaseUnknown (GAME family?)Adds acetyl group to sugar hydroxylsIncreases structural diversity; may affect solubility/bioactivity
Oxidation2-OG-Dependent DioxygenaseGAME31Hydroxylates tomatidine derivatives (e.g., to hydroxytomatine)Prepares aglycone for complex glycosylation

Role of Hydroxylation and Acetylation in Structural Diversity

Beyond glycosylation, hydroxylation and acetylation are critical secondary modifications introducing significant structural diversity within the lycoperoside family, including Lycoperoside F.

  • Hydroxylation: Additional hydroxyl groups, particularly at positions like C-23 or C-27 on the steroidal backbone, are introduced by specific CYPs. Hydroxylation at C-27 is a key distinguishing feature in the biosynthetic route towards esculeoside A from α-tomatine and is likely relevant for precursors of Lycoperoside F as well [7]. This modification alters the reactivity and hydrogen-bonding capacity of the aglycone, influencing its suitability as a substrate for subsequent glycosyltransferases and ultimately determining the final glycosylation pattern and biological activity. Genetic studies mapping quantitative trait loci (QTLs) for SGA profiles have identified loci co-localizing with CYP genes, underscoring their role in generating structural diversity [4] [8].

  • Acetylation: The attachment of acetyl groups to hydroxyl moieties on the sugar residues of the glycan chain is another layer of modification. While the specific acetyltransferases involved in Lycoperoside biosynthesis are less definitively characterized than the glycosyltransferases, their activity is inferred from the common presence of acetylated sugars in SGAs like lycoperosides G and H [9]. Acetylation impacts the compound's hydrophobicity, stability, and potentially its interaction with biological targets. It represents a terminal diversification step, fine-tuning the molecule's properties after the core glycosylation is complete. Natural variation studies show distinct clustering of tomato accessions based on profiles of early versus late-pathway steroidal alkaloids, with acetylation patterns being a significant factor in the "late-pathway" group encompassing complex lycoperosides [4].

The combined actions of hydroxylation, glycosylation, and acetylation enzymes, often regulated coordinately (e.g., by transcription factors like SlDOG1 which modulates GAME expression [8]), generate the specific chemical signature of Lycoperoside F and its related congeners (Lycoperosides G, H, esculeosides) within the ripe tomato fruit metabolome.

Table 3: Structural Features Arising from Modifications in Lycoperoside F Pathway

Structural ElementModification TypeEnzymatic BasisFunctional Consequence
Spirosolane SkeletonTransamination, Ring FCYPs, AminotransferasesDefines core alkaloid structure; membrane interaction
C-3β O-linked Glycan (Lycotetraose)GlycosylationGAME1, GAME5, GAME5-likeDetermines solubility, bioactivity, detoxification
C-23/C-27 Hydroxyl Group(s)HydroxylationCYP72A, CYP88, GAME31Alters aglycone reactivity; glycosylation site
O-Acetylated Sugar ResiduesAcetylationPutative BAHD/AcetyltransferasesModifies hydrophobicity, stability, receptor binding

Properties

Product Name

Lycoperoside F

IUPAC Name

[(1R,2S,3'R,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-5'-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate

Molecular Formula

C58H95NO29

Molecular Weight

1270.4 g/mol

InChI

InChI=1S/C58H95NO29/c1-21-36-30(88-58(21)35(79-22(2)64)11-23(14-59-58)19-77-51-45(74)41(70)38(67)31(15-60)81-51)13-28-26-6-5-24-12-25(7-9-56(24,3)27(26)8-10-57(28,36)4)80-53-47(76)43(72)48(34(18-63)84-53)85-55-50(87-54-46(75)42(71)39(68)32(16-61)82-54)49(40(69)33(17-62)83-55)86-52-44(73)37(66)29(65)20-78-52/h21,23-55,59-63,65-76H,5-20H2,1-4H3/t21-,23-,24-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48-,49-,50+,51+,52-,53+,54-,55-,56-,57-,58+/m0/s1

InChI Key

VSQBWNYALURFOT-YIDLYIHNSA-N

Synonyms

lycoperoside F

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11C(CC(CN1)COC1C(C(C(C(O1)CO)O)O)O)OC(=O)C

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)O[C@@]11[C@@H](C[C@@H](CN1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C

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